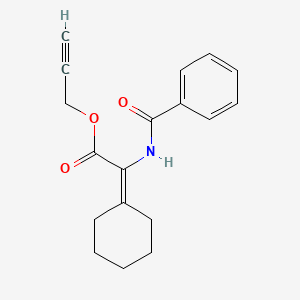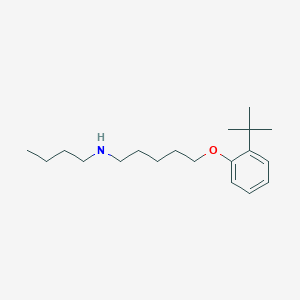
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate, also known as CPDB, is a chemical compound that is widely used in scientific research. It is a type of liquid crystal material that has been found to exhibit a range of interesting properties, including high thermal stability, low viscosity, and high birefringence. In
Mecanismo De Acción
The mechanism of action of 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate is not fully understood. However, it is believed that 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate interacts with the lipid bilayer of cell membranes, leading to changes in membrane fluidity and permeability. This can affect various cellular processes, including ion transport, signal transduction, and protein synthesis.
Biochemical and Physiological Effects:
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to affect the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has also been found to exhibit anti-inflammatory and antioxidant properties. In addition, 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has been studied for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has several advantages for lab experiments. It is a stable and easily synthesizable material that can be used in various applications. 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate also exhibits high thermal stability, low viscosity, and high birefringence, making it suitable for use in liquid crystal displays and other optical applications. However, 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the study of 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate. One potential direction is the synthesis of new liquid crystal materials based on 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate. Another direction is the study of 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate for its potential applications in drug delivery and neuroprotection. Further research is also needed to fully understand the mechanism of action of 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate and its effects on cellular processes.
Métodos De Síntesis
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate can be synthesized using a simple two-step process. The first step involves the reaction of 2-chlorophenyl 2,6-dibromo-4-hydroxybenzoate with pentylcyclohexylmagnesium bromide to form an intermediate product. The second step involves the reaction of the intermediate product with thionyl chloride to form 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate. The overall yield of this process is around 50%.
Aplicaciones Científicas De Investigación
2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has been extensively used in scientific research due to its unique properties. It has been used as a liquid crystal material in various applications, including display technology, optical communication, and sensing. 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has also been used as a building block for the synthesis of other liquid crystal materials. In addition, 2-chlorophenyl 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate has been studied for its potential applications in drug delivery, as it has been found to form stable complexes with various drugs.
Propiedades
IUPAC Name |
(2-chlorophenyl) 2,6-dibromo-4-(4-pentylcyclohexyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Br2ClO2/c1-2-3-4-7-16-10-12-17(13-11-16)18-14-19(25)23(20(26)15-18)24(28)29-22-9-6-5-8-21(22)27/h5-6,8-9,14-17H,2-4,7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBKHXSKKRGJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC(=C(C(=C2)Br)C(=O)OC3=CC=CC=C3Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Br2ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-{[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]imino}di(2-propanol)](/img/structure/B5085530.png)

![4-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5085548.png)
![6-bromo-4-(2-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5085552.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5085557.png)
![N-(4-methylphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5085574.png)
![ethyl 2-[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]butanoate](/img/structure/B5085586.png)
![N-{4-hydroxy-3,5-dimethyl-2-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5085591.png)
![4-({3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}amino)butanoic acid](/img/structure/B5085599.png)
![(2-methoxy-1-methylethyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5085601.png)
![2-[(2,3-difluorophenoxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5085604.png)
![7-(4-chlorophenyl)-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5085619.png)

